molecular formula C14H21N3O B7920580 (S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide

(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide

Cat. No.: B7920580
M. Wt: 247.34 g/mol
InChI Key: XVLIVSKTCGLTFP-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide (CAS: 1354001-88-9) is a chiral acetamide derivative with a molecular formula of C₁₆H₂₃N₃O and a molecular weight of 273.37 g/mol . Its structure features:

  • An (S)-configured chiral center at the acetamide backbone.
  • An N-methyl group on the acetamide nitrogen, which may influence steric hindrance and metabolic stability.

This compound is utilized in medicinal chemistry as a building block for targeting enzymes or receptors, particularly in central nervous system (CNS) or antimicrobial applications, though specific therapeutic indications require further validation .

Properties

IUPAC Name

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLIVSKTCGLTFP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (S)-1-benzylpyrrolidin-3-ylamine.

    Reaction with Methyl Acetate: The (S)-1-benzylpyrrolidin-3-ylamine is then reacted with methyl acetate under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide

  • Key Differences :
    • Stereochemistry: The (R)-enantiomer (CAS: 1353996-68-5) differs in the configuration of the chiral center, which can drastically alter binding affinity to chiral biological targets (e.g., enzymes, transporters) .
    • Identical Physicochemical Properties : Molecular formula (C₁₆H₂₃N₃O), weight (273.37 g/mol), and purity (97%) match the (S)-form .
    • Pharmacological Implications : Enantiomers often exhibit divergent pharmacokinetic (e.g., metabolism, clearance) and pharmacodynamic (e.g., efficacy, toxicity) profiles.

(S)-2-Amino-N-((1-methylpyrrolidin-2-yl)methyl)acetamide

  • Structural Modifications: Pyrrolidine Substitution: The pyrrolidine ring is 1-methyl-substituted at the 2-position instead of 3-position, altering spatial orientation.
  • Molecular Formula : C₁₀H₂₀N₃O (smaller molecular weight: 198.29 g/mol) .
  • Functional Impact : Reduced aromaticity may diminish interactions with hydrophobic binding pockets in target proteins.

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide

  • Branched Side Chain: A 3-methyl-butyramide substituent increases steric bulk, which could hinder binding to shallow active sites.
  • Molecular Weight : Higher (~350–400 g/mol estimated) compared to the target compound, likely affecting bioavailability .

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-methylacetamide

  • Structural Divergence: Piperidine vs. Pyrrolidine: Substitution with a six-membered piperidine ring (vs. Ethyl/Methyl Substitutions: Additional N-ethyl or N-cyclopropyl groups may modulate solubility and target selectivity .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Implications Reference
(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide C₁₆H₂₃N₃O 273.37 1-benzylpyrrolidin-3-yl, N-methyl Enhanced lipophilicity, CNS penetration
(R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide (enantiomer) C₁₆H₂₃N₃O 273.37 R-configuration Potential divergent target affinity
(S)-2-Amino-N-((1-methylpyrrolidin-2-yl)methyl)acetamide C₁₀H₂₀N₃O 198.29 1-methylpyrrolidin-2-yl Reduced steric bulk, lower logP
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide Not reported ~350–400 (estimated) Cyclopropyl, 3-methyl-butyramide Metabolic stability, steric hindrance
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-methylacetamide C₁₂H₂₂N₃O₂ 240.33 Piperidine backbone, ethyl/methyl groups Altered solubility, ring-size effects

Research Findings and Structural Insights

  • Stereochemistry : The (S)-configuration in the target compound may optimize binding to chiral active sites (e.g., proteases, kinases) compared to its (R)-counterpart .
  • Substituent Effects: Benzyl Group: Enhances interaction with aromatic residues in enzyme pockets (e.g., tyrosine, phenylalanine) . Cyclopropyl: Improves metabolic stability but may introduce synthetic challenges due to ring strain . Piperidine vs.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for trifluoroethyl analogs (e.g., WO 2012/047543), though benzyl substitution requires distinct protecting-group strategies .

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